molecular formula C17H20FN5O2S2 B11248737 N-Cyclohexyl-2-[(5-{[(4-fluorophenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-YL)sulfanyl]acetamide

N-Cyclohexyl-2-[(5-{[(4-fluorophenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-YL)sulfanyl]acetamide

Cat. No.: B11248737
M. Wt: 409.5 g/mol
InChI Key: OTQBSRWAWFAUHG-UHFFFAOYSA-N
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Description

N-Cyclohexyl-2-[(5-{[(4-fluorophenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-YL)sulfanyl]acetamide: is a complex organic compound that belongs to the class of thiadiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a thiadiazole ring, along with a fluorophenyl group and a cyclohexyl moiety, contributes to its unique chemical properties and potential therapeutic benefits.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclohexyl-2-[(5-{[(4-fluorophenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-YL)sulfanyl]acetamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is usually introduced via a nucleophilic substitution reaction, where a fluorinated aromatic compound reacts with an amine or amide.

    Attachment of the Cyclohexyl Group: The cyclohexyl group can be introduced through a reductive amination process, where cyclohexanone reacts with an amine in the presence of a reducing agent.

    Final Coupling: The final step involves coupling the synthesized intermediates to form the target compound, often using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the carbamoyl moiety, potentially converting it to an alcohol.

    Substitution: The aromatic fluorine can be substituted with other nucleophiles under appropriate conditions, leading to various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

Biologically, thiadiazole derivatives have shown promise in various applications, including as antimicrobial, antifungal, and anticancer agents. The presence of the fluorophenyl group enhances its biological activity, making it a potential candidate for drug development.

Medicine

In medicine, this compound could be explored for its potential therapeutic effects. Thiadiazole derivatives have been studied for their anti-inflammatory, analgesic, and anticonvulsant properties, suggesting that N-Cyclohexyl-2-[(5-{[(4-fluorophenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-YL)sulfanyl]acetamide might exhibit similar activities.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of N-Cyclohexyl-2-[(5-{[(4-fluorophenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-YL)sulfanyl]acetamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The thiadiazole ring can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The fluorophenyl group may enhance binding affinity and specificity, while the cyclohexyl moiety can influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • N-Cyclohexyl-2-[(5-{[(4-chlorophenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-YL)sulfanyl]acetamide
  • N-Cyclohexyl-2-[(5-{[(4-methylphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-YL)sulfanyl]acetamide

Uniqueness

Compared to similar compounds, N-Cyclohexyl-2-[(5-{[(4-fluorophenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-YL)sulfanyl]acetamide stands out due to the presence of the fluorophenyl group, which can significantly enhance its biological activity and binding affinity. The fluorine atom’s electronegativity and small size allow for unique interactions with biological targets, potentially leading to improved efficacy and selectivity.

Properties

Molecular Formula

C17H20FN5O2S2

Molecular Weight

409.5 g/mol

IUPAC Name

N-cyclohexyl-2-[[5-[(4-fluorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C17H20FN5O2S2/c18-11-6-8-13(9-7-11)20-15(25)21-16-22-23-17(27-16)26-10-14(24)19-12-4-2-1-3-5-12/h6-9,12H,1-5,10H2,(H,19,24)(H2,20,21,22,25)

InChI Key

OTQBSRWAWFAUHG-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)CSC2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)F

Origin of Product

United States

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